molecular formula C15H10Cl2F3NO B3037462 3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide CAS No. 478048-24-7

3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3037462
CAS No.: 478048-24-7
M. Wt: 348.1 g/mol
InChI Key: MYFOMZHVRMSPII-UHFFFAOYSA-N
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Description

3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide is an organic compound that features both dichloro and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide typically involves the following steps:

    Formation of Acid Chloride: The starting material, 3,5-dichlorobenzoic acid, is converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation Reaction: The acid chloride is then reacted with N-methyl-N-[4-(trifluoromethyl)phenyl]amine in the presence of a base like triethylamine (Et₃N) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the benzamide structure.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, although care must be taken to avoid over-oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed, but the reaction conditions must be carefully controlled.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different functionalized derivatives.

Scientific Research Applications

3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide has several scientific research applications:

    Pharmaceuticals: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its chemical stability and biological activity.

    Material Science: It is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-methyl-N-[4-(methyl)phenyl]benzamide
  • 3,5-dichloro-N-methyl-N-[4-(fluoromethyl)phenyl]benzamide
  • 3,5-dichloro-N-methyl-N-[4-(chloromethyl)phenyl]benzamide

Uniqueness

3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its analogs.

Properties

IUPAC Name

3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3NO/c1-21(13-4-2-10(3-5-13)15(18,19)20)14(22)9-6-11(16)8-12(17)7-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFOMZHVRMSPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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